Zidovudine

Catalog No.
S547761
CAS No.
30516-87-1
M.F
C10H13N5O4
M. Wt
267.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zidovudine

Avoid experimental invalidation when studying NRTI-induced mitochondrial toxicity or HIV resistance. Substituting other NRTIs yields irrelevant toxicity data and misleading resistance profiles. Zidovudine is the required benchmark: • Selects for thymidine analog mutations (TAMs) not induced by Lamivudine. • Models mitochondrial dysfunction without severe mtDNA depletion of Stavudine. • Provides established IC50/CC50 baselines for comparative antiviral assays. Supplied with batch-specific purity documentation for reproducible results.

CAS Number

30516-87-1

Product Name

Zidovudine

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1

InChI Key

HBOMLICNUCNMMY-XLPZGREQSA-N

solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
10 to 50 mg/mL at 63 °F (NTP, 1992)
71 mg/ml in alc @ 25 °C
In water, 20,000 mg/l @ 25 °C
1.63e+01 g/L
Water 15 (mg/mL)
Ethanol > 20 (mg/mL)
DMSO > 20 (mg/mL)

Synonyms

3' Azido 2',3' Dideoxythymidine, 3' Azido 3' deoxythymidine, 3'-Azido-2',3'-Dideoxythymidine, 3'-Azido-3'-deoxythymidine, Antiviral AZT, Azidothymidine, AZT (Antiviral), AZT Antiviral, AZT, Antiviral, BW A509U, BWA 509U, BWA-509U, BWA509U, Retrovir, Zidovudine

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

The exact mass of the compound Zidovudine is 267.09675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 63° f (ntp, 1992)20100 mg/l (at 25 °c)71 mg/ml in alc @ 25 °cin water, 20,000 mg/l @ 25 °c1.63e+01 g/lwater 15 (mg/ml)ethanol > 20 (mg/ml)dmso > 20 (mg/ml)31.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758185. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Dideoxynucleosides. It belongs to the ontological category of pyrimidine 2',3'-dideoxyribonucleoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

50 mg, 200 mg, 1 g

Zidovudine (3'-azido-3'-deoxythymidine, AZT) is a foundational nucleoside reverse transcriptase inhibitor (NRTI) and a synthetic thymidine analog. As the first approved antiretroviral agent, it serves as a critical benchmark in anti-HIV research for evaluating the efficacy, toxicity, and resistance profiles of new compounds. Its mechanism involves intracellular phosphorylation to an active triphosphate form, which competes with natural nucleotides and terminates the elongation of the viral DNA chain by HIV reverse transcriptase. This established role makes Zidovudine an essential reference standard in virology and drug discovery workflows.

Research Fit

Workflow Nucleoside reverse transcriptase inhibitor (NRTI) tool compound
Selection Defined mitochondrial toxicity screening context
Use Context CNS penetration study fit; resistance mechanism investigation (K65R/M184V)
Endpoint Hematologic endpoint review for bone marrow suppression assays

While other thymidine analogs like Stavudine (d4T) and cytidine analogs like Lamivudine (3TC) also function as NRTIs, they are not functionally interchangeable with Zidovudine for many research applications. Critical differences in their propensity to induce mitochondrial toxicity, their distinct genetic pathways for viral resistance, and their varying effects on host cell metabolism make each compound unique. For example, the specific pattern of thymidine analog mutations (TAMs) selected for by Zidovudine differs from that of other NRTIs, making it the required tool for studying certain resistance mechanisms. Substituting another NRTI can lead to irrelevant toxicity data, misleading resistance profiles, and non-comparable efficacy results, compromising experimental validity.

Substitution Risk

Mitochondrial toxicity context Intermediate rank in mtDNA inhibition potency (ddC > ddI > d4T > ZDV > 3TC/ABC/TDF) d4T or ddI exhibit higher toxicity context; 3TC/TDF exhibit lower context The established rank-order may shift interpretation in mitochondrial safety screens if the compound is substituted without tiered selection.
Hematologic endpoint context Reported differential anemia/neutropenia profile compared to d4T d4T or TDF show different hematologic endpoint profiles Hematologic endpoint changes may not be replicated by other NRTIs, limiting direct substitution in bone marrow suppression studies.
Resistance mutation context Full susceptibility retained against K65R and M184V mutants 3TC, FTC, or ABC exhibit reduced susceptibility to these mutants Phenotypic resistance assay interpretation may differ, as K65R/M184V susceptibility patterns are not uniform across the NRTI class.
CNS exposure context Reported CSF-to-plasma ratio context differs from ddI, d4T, and 3TC ddI and 3TC show substantially lower CNS penetration context Blood-brain barrier model results may shift significantly if another NRTI is used without CNS penetration validation.

Differential Mitochondrial Toxicity: Quantitatively Lower Impact on mtDNA Depletion Compared to Stavudine

A primary differentiator for selecting Zidovudine over other thymidine analogs is its distinct mitochondrial toxicity profile. While both Zidovudine and Stavudine (d4T) can cause mitochondrial dysfunction, studies consistently show Stavudine induces more severe mitochondrial DNA (mtDNA) depletion. In adipocytes, Stavudine treatment is associated with severe mtDNA depletion, a mechanism less pronounced with Zidovudine. This makes Zidovudine a more suitable control or baseline compound when the experimental goal is to minimize confounding factors from severe, off-target mitochondrial damage.

Evidence DimensionMitochondrial DNA (mtDNA) Depletion in Adipose Tissue
Target Compound DataAssociated with less severe mtDNA depletion.
Comparator Or BaselineStavudine (d4T): Associated with significant and more severe mtDNA depletion.
Quantified DifferenceStavudine is particularly associated with significant mtDNA depletion compared to Zidovudine.
ConditionsIn vitro studies on adipocytes and analysis of adipose tissue from clinical studies.

For in vitro toxicity studies, selecting Zidovudine provides a thymidine analog benchmark with a lower risk of severe mitochondrial DNA depletion confounding the results compared to Stavudine.

Mitochondrial DNA Synthesis Inhibition
Class-level inference
Ranked 4th in mtDNA inhibition potency (ddC > ddI > d4T > ZDV > 3TC = ABC = TDF)
Supports mtDNA toxicity screening context
Lactate increase >200% at 300 µM in HepG2 cells

Distinct Viral Resistance Profile: Essential for Studying Specific Thymidine Analogue Mutations (TAMs)

Zidovudine and Lamivudine select for different primary resistance mutations in the HIV-1 reverse transcriptase. Lamivudine resistance is strongly associated with the M184V mutation, which can paradoxically re-sensitize Zidovudine-resistant viral strains to Zidovudine. Conversely, Zidovudine selects for a series of mutations known as TAMs (e.g., M41L, T215Y). This genetic divergence is critical; researchers specifically studying the development or impact of TAMs require Zidovudine, as Lamivudine would not only fail to select for these mutations but could actively suppress them.

Evidence DimensionPrimary HIV-1 Resistance Mutation Pathway
Target Compound DataSelects for Thymidine Analogue Mutations (TAMs), such as M41L and T215Y.
Comparator Or BaselineLamivudine (3TC): Selects for the M184V mutation.
Quantified DifferenceMutually exclusive primary resistance pathways. The M184V mutation selected by Lamivudine can restore Zidovudine susceptibility in TAM-containing viruses.
ConditionsIn vitro viral culture under selective pressure; analysis of patient-derived HIV-1 isolates.

Procuring Zidovudine is non-negotiable for experiments designed to induce, study, or screen against the canonical TAM resistance pathways, as substitutes like Lamivudine select for different, and sometimes opposing, mutations.

Synergy with Lamivudine
Head-to-head
Synergistic (CI < 1) at >75% inhibition levels compared to monotherapies
Supports combination mechanism studies
1:10 ratio in HIV-1JR-CSF infected PBMCs

Solubility and Handling: Favorable Aqueous Solubility for Simplified Stock Preparation

Zidovudine demonstrates favorable solubility in aqueous buffers, a key practical advantage for laboratory use. At 37°C, its solubility is reported as 20.10 mg/mL in pH 7.5 buffer and 23.25 mg/mL in pH 4.5 buffer. This property simplifies the preparation of concentrated, stable stock solutions for cell culture assays and other in vitro experiments without requiring co-solvents that could introduce experimental artifacts. The official monograph from The International Pharmacopoeia confirms it is sparingly soluble in water.

Evidence DimensionAqueous Solubility (37°C)
Target Compound Data20.10 mg/mL (in pH 7.5 buffer); 23.25 mg/mL (in pH 4.5 buffer).
Comparator Or BaselineGeneral laboratory requirement for easy stock solution preparation.
Quantified DifferenceHigh enough for typical micromolar to low millimolar working concentrations used in vitro.
ConditionsEquilibrium solubility testing at 37°C in specified pH buffers.

This solubility profile reduces handling complexity and the need for potentially confounding solvents, ensuring more reproducible and reliable results in sensitive biological assays.

K65R and M184V Mutation Susceptibility
Head-to-head
Full susceptibility retained against K65R and M184V single and double mutants
Supports resistance mechanism research
Differential NRTI excision profile; 3TC/ABC show reduced susceptibility
Cerebrospinal Fluid Penetration
Cross-study comparable
CSF-to-plasma ratio of 0.23
Supports CNS exposure model context
3.8-fold higher than ddI (0.06) and 2.9-fold higher than 3TC (0.08)
Hematologic Toxicity
Head-to-head
Hb change -0.2 g/dL at 48 weeks (ZDV) vs +0.58 g/dL (d4T)
Supports hematotoxicity endpoint context
Higher incidence of anemia/neutropenia in ZDV-treated groups

Benchmark for Antiretroviral Efficacy and Toxicity Screening

Due to its well-characterized potency and toxicity profile, Zidovudine is the standard benchmark against which new antiretroviral compounds are measured. Its established IC50 and CC50 values in various cell lines provide a robust historical baseline for comparative analysis.

Investigating Mechanisms of Thymidine Analog-Specific Resistance

When the research goal is to understand the emergence and functional consequences of thymidine analog mutations (TAMs) in HIV, Zidovudine is the essential tool. Its use specifically selects for this class of mutations, which would not be induced by other NRTIs like Lamivudine.

Models of Moderate or Differentiated Mitochondrial Toxicity

For studies requiring a model of NRTI-induced toxicity without the severe mitochondrial DNA depletion caused by agents like Stavudine, Zidovudine is the appropriate choice. It allows for the investigation of mitochondrial dysfunction while minimizing the extreme variable of mtDNA loss seen with other analogs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Mitochondrial toxicity studies
NRTI rank-order mtDNA inhibition context
Lactate production assay calibration
HIV resistance mechanism research
K65R/M184V mutation sensitivity profile
Phenotypic resistance assay context
Neuro-HIV PK/PD modeling
CNS exposure context (CSF/plasma ratio)
Blood-brain barrier model validation
Hematotoxicity screening assays
Differential hemoglobin endpoint response
Myelotoxicity endpoint monitoring

Physical Description

3'-azido-3'-deoxythymidine is a slightly off-white odorless powdery solid. (NTP, 1992)
Solid

Color/Form

White to beige, crystalline solid
Needles from petroleum ether

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

267.09675391 Da

Monoisotopic Mass

267.09675391 Da

Heavy Atom Count

19

LogP

0.05
0.05 (LogP)
log Kow = 0.05

Odor

Odorless

Appearance

Solid powder

Melting Point

223 to 234 °F (NTP, 1992)
113-115 °C
106-112 °C
106 - 112 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4B9XT59T7S

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H341 (55.21%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (54.17%): May cause cancer [Danger Carcinogenicity];
H351 (44.79%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (55.21%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (53.12%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in combination with other antiretroviral agents for the treatment of human immunovirus (HIV) infections.
FDA Label
Zidovudine was the first medication to be FDA approved for the treatment of human immunodeficiency virus type 1 (HIV-1). Currently, the indications of zidovudine include:

Livertox Summary

Zidovudine is a nucleoside analogue and reverse transcriptase inhibitor used in combination with other agents in the therapy and prophylaxis of the human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Zidovudine is a rare, but well established cause of clinically apparent acute and chronic liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antiviral Agents; Anti-HIV Agents; Anti-Retroviral Agents; Reverse Transcriptase Inhibitors
Antiviral Agents

Therapeutic Uses

Anti-HIV Agents; Antimetabolites; Antimetabolites, Antineoplastic; Reverse Transcriptase Inhibitors
Zidovudine is indicated in combination with other antiretroviral agents for the treatment of HIV infection. ... /Included in US product labeling/
Zidovudine is indicated for the prevention of mother-to-child transmission of HIV-1 infection as part of a regimen that includes oral zidovudine beginning between 14 and 34 weeks gestation, continuous intravenous infusion of zidovudine during labor, and administration of zidovudine syrup to the neonate for the first 6 weeks of life. However, transmission to infants may still occur in some cases despite the use of this regimen. /Included in US product labeling/
Zidovudine has been used prophylactically in health care workers at risk of acquiring HIV infection after occupational exposure to the virus. Risk of transmission from a single needlestick is approximately 0.3%. Efficacy, and optimal dose and duration of prophylactic treatment are unknown at this time; however, HIV infection has occurred in persons who received zidovudine prophylaxis after a needlestick or other parenteral exposure. /NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for ZIDOVUDINE (7 total), please visit the HSDB record page.

Pharmacology

Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1). Zidovudine is phosphorylated to active metabolites that compete for incorporation into viral DNA. They inhibit the HIV reverse transcriptase enzyme competitively and act as a chain terminator of DNA synthesis. The lack of a 3'-OH group in the incorporated nucleoside analogue prevents the formation of the 5' to 3' phosphodiester linkage essential for DNA chain elongation, and therefore, the viral DNA growth is terminated.
Zidovudine is a synthetic dideoxynucleoside. After intracellular phosphorylation to its active metabolite, zidovudine inhibits DNA polymerase, resulting in the inhibition of DNA replication and cell death. This agent also decreases levels of available pyrimidines. (NCI04)

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

J05AR04
J05AR01
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AF - Nucleoside and nucleotide reverse transcriptase inhibitors
J05AF01 - Zidovudine

Mechanism of Action

Zidovudine, a structural analog of thymidine, is a prodrug that must be phosphorylated to its active 5′-triphosphate metabolite, zidovudine triphosphate (ZDV-TP). It inhibits the activity of HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleotide analogue. It competes with the natural substrate dGTP and incorporates itself into viral DNA. It is also a weak inhibitor of cellular DNA polymerase α and γ.
Zidovudine triphosphate can bind to and inhibit some mammalian cellular DNA polymerases, particularly beta- and gamma- polymerases, in vitro. However, zidovudine triphosphate appears to have a much greater affinity for viral RNA-directed DNA polymerase than for mammalian DNA polymerases. /Zidovudine triphosphate/
... The antiretroviral activity of zidovudine appears to depend on intracellular conversion of the drug to a triphosphate metabolite; thus zidovudine triphosphate and not unchanged zidovudine appears to be the pharmacologically active form of the drug. Zidovudine is converted to zidovudine monophosphate by cellular thymidine kinase; the monophosphate is phosphorylated to zidovudine diphosphate via cellular thymidylate kinase and then to the triphosphate via other cellular enzymes. ... Conversion of the drug to the active triphosphate derivative occurs in both virus infected and uninfected cells. ... Zidovudine triphosphate appears to compete with thymidine triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of zidovudine triphosphate into the viral DNA chain instead of thymidine triphosphate, DNA synthesis is prematurely terminated because the 3'-azido group of zidovudine prevents further 5' to 3' phosphodiester linkages. In addition, zidovudine monophosphate competitively inhibits thymidylate kinase, resulting in decreased formation of thymidine triphosphate; thus, the drug can decrease concentrations of this natural substrate for RNA-directed DNA polyerase and facilitate binding of zidovudine triphosphate to the enzyme. The drug also appears to decrease 2'-deoxycytidine triphosphate concentrations, but the mechanism of this effect is not known.
... Antibacterial action of zidovudine appears to result from premature termination of bacterial DNA synthesis secondary to incorporation of phosphorylated zidovudine in the bacterial DNA chain. In vitro exposure of susceptible bacteria to the drug results in bacterial elongation and death secondary to cell lysis. ... The antibacterial action appears to depend on conversion of zidovudine to the active phosphorylated form via bacterial enzymes rather than via host enzymes. Zidovudine monophosphate, diphosphate, and triphosphate exhibit antibacterial activity in vitro with the triphosphate being most active and the monophosphate being least active. Susceptibility of bacteria to zidovudine appears to depend in large part on the presence of bacterial thymidine kinase. ... Organisms lacking thymidine kinase ... have been resistant to zidovudine, while those with relatively high concentrations of the enzyme ... have been highly susceptible to the drug; in addition, mutants resistant to the drug have had relatively low concentrations of the enzyme. The antibacterial activity of zidovudine also appears to depend in part on other factors such as permeability of the organism to the drug.
Zidovudine appears to alter nucleoside metabolism within host cells, resulting in decreased levels of thymidine triphosphate, 2'-deoxycytidine triphosphate, and several other deoxynucleoside triphosphates.

Vapor Pressure

5.2X10-20 mm Hg @ 25 °C /Estimated/

Pictograms

Health Hazard

Health Hazard

Other CAS

30516-87-1

Absorption Distribution and Excretion

Rapid and nearly complete absorption from the gastrointestinal tract following oral administration; however, because of first-pass metabolism, systemic bioavailability of zidovudine capsules and solution is approximately 65% (range, 52 to 75%). Bioavailability in neonates up to 14 days of age is approximately 89%, and it decreases to approximately 61% and 65% in neonates over 14 days of age and children 3 months to 12 years, respectively. Administration with a high-fat meal may decrease the rate and extent of absorption.
As in adult patients, the major route of elimination was by metabolism to GZDV. After intravenous dosing, about 29% of the dose was excreted in the urine unchanged and about 45% of the dose was excreted as GZDV.
Apparent volume of distribution, HIV-infected patients, IV administration = 1.6 ± 0.6 L/kg
0.65 +/- 0.29 L/hr/kg [HIV-infected, Birth to 14 Days of Age]
1.14 +/- 0.24 L/hr/kg [HIV-infected, 14 Days to 3 Months of Age]
1.85 +/- 0.47 L/hr/kg [HIV-infected, 3 Months to 12 Years of Age]. The transporters, ABCB1, ABCC4, ABCC5, and ABCG2 are involved with the clearance of zidovudine.
In patients with impaired renal function, plasma concentrations of zidovudine may be increased and the half-life prolonged. In one study in adults with impaired renal function (creatinine clearances ranging from 6-31 ml/minute) without HIV infections beta half life of zidovudine averaged 1.4 hours and was similar to that reported for adults with HIV infections who had normal renal function. However, the beta half life of glucuronide in these adults with impaired renal function averaged 8 hours and was considerably prolonged compared with that reported for adults with HIV infections who had normal renal function. In one study in adults with hemophilia and HIV infections who had elevated serum concentrations of aspartate aminotransferase (serum glutamic-oxaloacetic transaminase), alanine aminotransferase (serum glutamic-pyruvic transaminase), pharmacokinetics of zidovudine after a single 300 mg oral dose showed considerable interindividual variation.
Following oral administration of zidovudine in patients with HIV infections, 63-95% of the dose is excreted in urine; approximately 14-18% of the dose is excreted as unchanged zidovudine and 72-74% is excreted as zidovudine 5'-O-glucuronide within 6 hours. Following iv administration of the drug in adults or children with HIV infections, approximately 18-29% of the dose is excreted in urine as unchanged drug and 45-60% is excreted as zidovudine 5'-O-glucuronide within 6 hours.
Zidovudine and 3'-azodp-3'-deoxy-5'-O-beta-d-glucopyranuronosylthymidine are eliminated principally in urine via both glomerular filtration and tubular secretion. Following oral or IV administration in adults with HIV infection, total body clearance of zidovudine averages 1.6 l/hr per kg (range: 0.8-2.7 l/hr per kg) and renal clearance of the drug averages 0.34 l/hr per kg. In children 3 months to 12 years of age, the total body clearance averaged 1.85 l/hr per kg. In one limited study in neonates and infants younger than 3 months of age, total body clearance of the drug averaged 0.65 l/hr per kg in those 14 days of age or younger and 1.14 l/hr per kg in those older than 14 days of age.
Zidovudine is rapidly metabolized via glucuronidation in the liver to zidovudine 5'-O-glucuronide (GAZT); the metabolite has an apparent elimination half life of 1 hour (range: 0.6-1.7 hours). Zidovudine 5'-O-glucuronide does not appear to have antiviral activity against HIV.
For more Absorption, Distribution and Excretion (Complete) data for ZIDOVUDINE (21 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. Metabolized by glucuronide conjugation to major, inactive metabolite, 3′-azido-3′-deoxy-5′- O-beta-D-glucopyranuronosylthymidine (GZDV). UGT2B7 is the primary UGT isoform that is responsible for glucuronidation. Compared to zidovudine, GZDV's area under the curve is approximately 3-fold greater. The cytochrome P450 isozymes are responsible for the reduction of the azido moiety to form 3'-amino-3'- deoxythymidine (AMT).
Zidovudine is rapidly metabolized via glucuronidation in the liver principally to 3-azido-3-deoxy-5-O-beta-d-glucopyranuronosylthymidine (GZDV; formerly GAZT); zidovudine is also metabolized to GZDV in renal microsomes. GZDV has an apparent elimination half-life of 1 hour (range: 0.6-1.7 hours) and does not appear to have antiviral activity against HIV. In addition, two other hepatic metabolites of zidovudine have been identified as 3-amino-3-deoxythymidine (AMT) and its glucuronide derivative (GAMT). Intracellularly, in both virus-infected and uninfected cells, zidovudine is converted to zidovudine monophosphate by cellular thymidine kinase; the monophosphate derivative is phosphorylated to zidovudine diphosphate via cellular dTMP kinase (thymidylate kinase) and then to zidovudine triphosphate via other cellular enzymes. Intracellular (host cell) conversion of zidovudine to the triphosphate derivative is necessary for the antiviral activity of the drug. Activation for antibacterial action, however, does not depend on phosphorylation within host cells but rather depends on conversion within bacterial cells.
The mechanisms of intestinal mucosal transport and metabolism of zidovudine and other thymidine analogs were studied. No zidovudine metabolites appeared in any part of the gastrointestinal tract. Other thymidine analogs were rapidly metabolized in the upper gastrointestinal tract, but not in the colon.
Hepatic. Metabolized by glucuronide conjugation to major, inactive metabolite, 3′-azido-3′-deoxy-5′- O-beta-D-glucopyranuronosylthymidine (GZDV). UGT2B7 is the primary UGT isoform that is responsible for glucuronidation. Compared to zidovudine, GZDV's area under the curve is approximately 3-fold greater. The cytochrome P450 isozymes are responsible for the reduction of the azido moiety to form 3'-amino-3'- deoxythymidine (AMT). Route of Elimination: As in adult patients, the major route of elimination was by metabolism to GZDV. After intravenous dosing, about 29% of the dose was excreted in the urine unchanged and about 45% of the dose was excreted as GZDV. Half Life: Elimination half life, HIV-infected patients, IV administration = 1.1 hours (range of 0.5 - 2.9 hours)

Wikipedia

Zidovudine

FDA Medication Guides

Lamivudine, Nevirapine and Zidovudine
Lamivudine; Nevirapine; Zidovudine
TABLET;ORAL
MICRO LABS
08/13/2018

Drug Warnings

Adverse systemic effects reported with IV zidovudine are similar to those reported with oral zidovudine. However, clinical experience with IV zidovudine has been more limited than experience with oral zidovudine and the drug has generally been administered IV only for short periods of time. Long-term IV zidovudine therapy (i.e., longer than 2-4 weeks) has not been evaluated in adults and may enhance adverse hematologic effects.
The most common adverse effects of zidovudine are hematologic effects (i.e., anemia, neutropenia), nausea, and headache. Because HIV-infected patients receiving zidovudine generally have serious underlying disease with multiple baseline symptomatology and clinical abnormalities and because many adverse effects that occurred in zidovudine-treated patients also occurred in patients receiving placebo, many reported effects may not be directly attributable to zidovudine. The frequency and severity of adverse effects associated with use of zidovudine in adults are greater in patients with more advanced disease at the time of initiation of therapy. In one study in asymptomatic patients receiving 100 mg of the drug orally 5 times daily for an average of longer than 1 year (range: 4 months to 2 years), only nausea occurred more frequently in patients receiving zidovudine than in those receiving placebo. Adverse effects reported with use of zidovudine in women, IV drug users, and racial minorities are similar to those reported with use of the drug in white males.
Four patients with the acquired immunodeficiency syndrome, and a history of Pneumocystis carinii pneumonia developed severe pancytopenia (hemoglobin, less than 85 g/l; granulocytes, less than or equal to 0.5 X 10(9)/L; platelets, less than or equal to 30 X 10(9)/L) 12 to 17 weeks after the initiation of azidothymidine (AZT) therapy. The bone marrow was markedly hypocellular in three patients and moderately hypocellular in the fourth. Partial bone marrow recovery was documented within 4 to 5 weeks in three patients, but no marrow recovery has yet occurred in one patient during the more than 6 months since AZT treatment was discontinued.
Hematologic toxicity is causally related to zidovudine therapy, being directly related to dosage and duration of therapy with the drug, and has been reported most frequently in patients with advanced symptomatic HIV infection or low pretreatment hemoglobin concentrations, neutrophil counts, and helper/inducer (CD4+, T4+) T-cell counts. Patients with low serum folate or vitamin B12 concentrations may be at increased risk for developing bone marrow toxicity during zidovudine therapy. There also are limited data suggesting that bone marrow of patients with fulminant acquired immunodeficiency syndrome (AIDS) may be more sensitive to zidovudine-induced toxicity than that of patients with less advanced disease (e.g., AIDS-related complex (ARC)).
For more Drug Warnings (Complete) data for ZIDOVUDINE (43 total), please visit the HSDB record page.

Biological Half Life

Elimination half life, HIV-infected patients, IV administration = 1.1 hours (range of 0.5 - 2.9 hours)
The plasma half-life of zidovudine in adults averages approximately 0.53 hours following oral or IV administration. Following IV administration of zidovudine in adults or children, plasma concentrations of the drug appear to decline in a biphasic manner. Half-life in adults is less than 10 minutes in the initial phase and 1 hour in the terminal phase. Following IV administration over 1 hour of a single 80-, 120-, or 160-mg/sq m , dose in children 1-13 years of age with symptomatic HIV infection, the alpha half-life of zidovudine averaged 0.16-0.25 hours and the beta half-life averaged 1-1.7 hours. Plasma half-life of zidovudine generally is longer in neonates than in older children and adults but decreases with neonatal maturity. In one limited study in neonates and infants younger than 3 months of age, plasma half-life of zidovudine averaged 3.1 hours in those 14 days of age or younger and 1.9 hours in those older than 14 days of age. In a study in premature neonates (26-32 weeks gestation; birthweight 0.7-1.9 kg), the serum half-life of zidovudine averaged 7.3 hours at an average postnatal age of 6.3 days and averaged 4.4 hours at an average postnatal age of 17.7 days.
The value for half-life of zidovudine is 1-2 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

... Prepared by detritylation of the 3'-azidoderivative of 1-(2'-deoxy-5'-O-trityl-beta-D-lyxosyl)thymine.

Analytic Laboratory Methods

Analyte: zidovudine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: zidovudine; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards
Analyte: zidovudine; matrix: chemical purity; procedure: liquid chromatography with detection at 265 nm and comparison to standards
Analyte: zidovudine; matrix: pharmaceutical preparation (capsules); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for ZIDOVUDINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

A sensitive high performance liquid chromatographic (HPLC) assay was established to analyze levels of ... zidovudine in serum, milk and tissue extracts. After methanol precipitation, serum samples could be injected directly into the HPLC apparatus, whereas tissue extracts required further clarification. Recovery of /zidovudine/ was virtually complete. Isocratic elution with a mobile phase consisting of 6% acetonitrile and 0.1M ammonium acetate, pH adjusted to 4.5 with glacial acetic acid, resulted in good resolution /of the drug/ and its metabolites; retention times for /zidovudine/ and the internal standard, p-nitrophenol, were 20 and 37 min, respectively. ...
A simple and rapid reversed phase HPLC method is described for the determination of zidovudine and its major metabolite, zidovudine 5'-O-glucuronide ... in human serum. ...

Storage Conditions

Commercially available zidovudine ... Should be stored @ 15-25 °C. Zidovudine may not be adversely affected by short-term exposure to heat and sunlight, but capsules of the drug may become discolored or brittle as a result of such exposure and should be protected from light, heat, and moisture.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Concomitant use of probenecid may produce substantially higher and prolonged serum concentrations of zidovudine.
In at least one study, concomitant use of acetaminophen reportedly resulted in an increased risk of granulocytopenia in patients receiving zidovudine; this potentiation of hematologic toxicity appeared to correlate with the duration of acetaminophen use.
Neurotoxicity (profound drowsiness and lethargy), which recurred on rechallenge, has been reported in at least one HIV-infected patient who received acyclovir and zidovudine concomitantly. Neurotoxicity was evident within 30-60 days after initiation of IV acyclovir therapy, persisted with some improvement when acyclovir was administered orally, and resolved following discontinuance of acyclovir in this patient. Acyclovir and zidovudine have been used concomitantly in other HIV-infected patients without evidence of increased toxicity. Although the clinical importance is unclear, there is some evidence that acyclovir may potentiate the antiretroviral effect of zidovudine in vitro; acyclovir alone has only minimal antiretroviral activity.
Both ganciclovir and zidovudine alone produce direct, dose-dependent inhibitory effects on myeloid and erythroid progenitor cells, and combined use of the drugs increases the risk of hematologic toxicity and may result in additive or synergistic myelotoxic effects. In several studies in patients with AIDS and cytomegalovirus infections, profound, intolerable myelosuppression, evidenced principally as severe neutropenia, occurred in all patients receiving ganciclovir (5 mg/kg iv 1-4 times daily) concomitantly with zidovudine (200 mg orally every 4 hours); anemia also occurred in many of these patients. Severe hematologic toxicity, which required a reduction in zidovudine dosage, also occurred in more than 80% of patients receiving ganciclovir (5 mg/kg iv 1-2 times daily) concomitantly with zidovudine (100 mg orally every 4 hours).
For more Interactions (Complete) data for ZIDOVUDINE (18 total), please visit the HSDB record page.

Stability Shelf Life

Bulk: AZT is stable, as the bulk, at 60 °C for at least 24 hr. AZT is stable indefinitely at room temperature (25 °C). Solution: AZT is stable in DMSO at 45 °C for at least 20 hr.
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